molecular formula C15H20N2 B1619197 Indole, 3-(2-piperidinoethyl)- CAS No. 26628-87-5

Indole, 3-(2-piperidinoethyl)-

Cat. No.: B1619197
CAS No.: 26628-87-5
M. Wt: 228.33 g/mol
InChI Key: PJVCNRSWJSLGCV-UHFFFAOYSA-N
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Description

Indole, 3-(2-piperidinoethyl)- is a synthetic compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide-ranging biological activities and are found in many natural products, including neurotransmitters like serotonin and various alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indole, 3-(2-piperidinoethyl)- typically involves the reaction of indole with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the indole attacks the electrophilic carbon of the 2-chloroethylpiperidine, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of Indole, 3-(2-piperidinoethyl)- can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Types of Reactions:

    Oxidation: Indole, 3-(2-piperidinoethyl)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also be reduced to form different reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Indole, 3-(2-piperidinoethyl)- can participate in substitution reactions, particularly electrophilic aromatic substitution, where the indole ring is substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as indole-3-carboxylic acid.

    Reduction: Reduced derivatives such as indoline.

    Substitution: Substituted indoles with various functional groups.

Scientific Research Applications

Indole, 3-(2-piperidinoethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Indole, 3-(2-piperidinoethyl)- involves its interaction with various molecular targets in the body. The compound can bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Comparison: Indole, 3-(2-piperidinoethyl)- is unique due to its synthetic nature and specific structural features, which confer distinct biological activities compared to naturally occurring indoles. Its piperidinoethyl group provides additional sites for chemical modification, making it a versatile compound for drug development and other applications.

Properties

IUPAC Name

3-(2-piperidin-1-ylethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-4-9-17(10-5-1)11-8-13-12-16-15-7-3-2-6-14(13)15/h2-3,6-7,12,16H,1,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVCNRSWJSLGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181173
Record name Indole, 3-(2-piperidinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26628-87-5
Record name 3-[2-(1-Piperidinyl)ethyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26628-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole, 3-(2-piperidinoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026628875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-(2-piperidinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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